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Compound of Interest

Compound Name: 7-Chloro-4-methoxyquinoline

Cat. No.: B183767

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chemical compound 7-Chloro-4-methoxyquinoline (CAS No: 26707-52-8). The information
presented herein is essential for the identification, characterization, and quality control of this
molecule in research and development settings. This document details Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 7-Chloro-4-

methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 7-Chloro-4-methoxyquinoline
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

8.67 d 4.8 1 Ar-H
8.09 d 9.0 1 Ar-H
7.42 d 2.4 1 Ar-H
7.33 d 4.8 1 Ar-H
7.28 dd 9.0,24 1 Ar-H
3.97 S - 3 -OCHs

Solvent: CDCls,
Spectrometer
Frequency: 300
MHz

Table 2: 13C NMR Spectroscopic Data of 7-Chloro-4-methoxyquinoline[1]
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Chemical Shift (8) ppm Assignment
161.3 Ar-C
151.0 Ar-C
150.2 Ar-C
142.4 Ar-C
125.3 Ar-C
121.7 Ar-C
120.8 Ar-C
119.3 Ar-C
107.7 Ar-C
55.9 -OCHs

Solvent: CDCIs, Spectrometer Frequency: 75
MHz[1]

Infrared (IR) Spectroscopy

Experimental IR data for 7-Chloro-4-methoxyquinoline is not readily available in the searched
literature. However, characteristic absorption bands can be predicted based on its functional
groups.

Table 3: Predicted Infrared Absorption Bands for 7-Chloro-4-methoxyquinoline
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Functional Group

Wavenumber (cm~12) Intensity (Predicted) . .

Vibration
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (methyl)
1620-1580 Medium-Strong C=C stretch (aromatic)
1500-1400 Medium-Strong C=C stretch (aromatic)
1250-1200 Strong C-O stretch (aryl ether)
1100-1000 Medium C-O stretch (aryl ether)
850-750 Strong C-Cl stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 7-Chloro-4-methoxyquinoline

miz lon Type
193.02943 [M]* (Monoisotopic Mass)
194 [M+H]*+

Note: The [M+H]* value was observed via

Electrospray lonization (ESI-MS).[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

NMR Spectroscopy

2.1.1 Sample Preparation

Approximately 5-25 mg of 7-Chloro-4-methoxyquinoline is dissolved in about 0.5-0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard. The
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solution is then transferred to a 5 mm NMR tube.
2.1.2 'H NMR Spectroscopy

A proton NMR spectrum is recorded on a 300 MHz spectrometer. The acquisition parameters
are typically set to a spectral width of 0-10 ppm, a pulse angle of 30-45 degrees, and a
relaxation delay of 1-2 seconds. The number of scans is adjusted to achieve an adequate
signal-to-noise ratio. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.1.3 13C NMR Spectroscopy

A carbon-13 NMR spectrum is recorded on a 75 MHz spectrometer with proton decoupling. A
sufficient amount of sample is used to obtain a good signal-to-noise ratio within a reasonable
number of scans. The spectral width is typically set from 0 to 200 ppm. The chemical shifts are
referenced to the solvent peak of CDCls at 77.16 ppm.

IR Spectroscopy
2.2.1 Sample Preparation (KBr Pellet Method)
A few milligrams of 7-Chloro-4-methoxyquinoline are finely ground with approximately 100

mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

2.2.2 Data Acquisition

The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is
typically recorded over a range of 4000-400 cm~1 with a resolution of 4 cm~1. A background
spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Impact - El)

2.3.1 Sample Introduction

A small amount of the sample is introduced into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC). The sample is vaporized in
the ion source.
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2.3.2 lonization and Analysis

The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV) in
the ion source, causing ionization and fragmentation. The resulting ions are then accelerated
and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector
measures the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a chemical compound like 7-Chloro-4-methoxyquinoline.

Compound Synthesis & Purification
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Caption: Workflow for the spectroscopic characterization of 7-Chloro-4-methoxyquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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